molecular formula C22H26N2O3 B340075 2-[4-(Azepane-1-carbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

2-[4-(Azepane-1-carbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B340075
M. Wt: 366.5 g/mol
InChI Key: HJOQSPVVDJNGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Azepane-1-carbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by its unique structure, which includes an azepane ring, a phenyl group, and a tetrahydroisoindole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Azepane-1-carbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of the azepane ring, followed by the introduction of the phenyl group and the formation of the tetrahydroisoindole core. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Azepane-1-carbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

2-[4-(Azepane-1-carbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which 2-[4-(Azepane-1-carbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that alter their activity. These interactions may involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylsulfonyl phenyl) indole derivatives: These compounds share a similar phenyl group but differ in their core structure and functional groups.

    Benzimidazole derivatives: These compounds have a similar heterocyclic core but differ in their substituents and overall structure.

Uniqueness

2-[4-(Azepane-1-carbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is unique due to its combination of an azepane ring, a phenyl group, and a tetrahydroisoindole core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

2-[4-(azepane-1-carbonyl)phenyl]-5-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C22H26N2O3/c1-15-6-11-18-19(14-15)22(27)24(21(18)26)17-9-7-16(8-10-17)20(25)23-12-4-2-3-5-13-23/h6-10,18-19H,2-5,11-14H2,1H3

InChI Key

HJOQSPVVDJNGJL-UHFFFAOYSA-N

SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCCCCC4

Canonical SMILES

CC1=CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)N4CCCCCC4

Origin of Product

United States

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